PARP-1 Inhibitory Potency: Sub-Micromolar Activity and Intra-Scaffold SAR Differentiation
Within the pyridazino[3,4,5-de]quinazoline scaffold series, PARP-1 inhibitory activity is exquisitely sensitive to substitution patterns. The core scaffold 1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione provides a validated starting point for optimization, with four structurally related derivatives achieving IC₅₀ values between 0.0914 μM and 0.244 μM in PARP-1 enzyme assays [1]. This >2.6-fold range in potency among close analogs (from 0.0914 μM to >0.244 μM) demonstrates that the scaffold is pharmacologically competent for PARP-1 engagement, but that substituent selection critically determines ultimate potency. The parent dione compound itself represents the unsubstituted core from which these active derivatives were elaborated, making it the appropriate baseline reference compound for SAR studies within this chemical series .
| Evidence Dimension | PARP-1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Parent scaffold (unsubstituted core); active derivatives achieve IC₅₀ 0.0914-0.244 μM |
| Comparator Or Baseline | Other pyridazino[3,4,5-de]quinazoline derivatives within same study |
| Quantified Difference | 2.6-fold range in IC₅₀ among close analogs (0.0914 μM vs 0.244 μM) |
| Conditions | PARP-1 enzyme inhibition assay; specific assay conditions as reported in Bioorg Med Chem Lett. 2015;25(11):2340-4 |
Why This Matters
This establishes the pyridazino[3,4,5-de]quinazoline core as a validated PARP-1 inhibitory scaffold with demonstrated SAR tractability, distinguishing it from untested or inactive quinazoline cores.
- [1] Wang J, Tan H, Sun Q, Ge Z, Wang X, Wang Y, Li R. Design, synthesis and biological evaluation of pyridazino[3,4,5-de]quinazolin-3(2H)-one as a new class of PARP-1 inhibitors. Bioorg Med Chem Lett. 2015;25(11):2340-4. PMID: 25899312. View Source
